N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide

Physicochemical property Molecular weight Lipophilicity

Researchers investigating c-Met kinase SAR often encounter scarcity of structurally diverse dihydropyridazine-3-carboxamide probes. This compound addresses that gap with a distinct 4-fluorobenzyl amide substituent enabling nuanced electronic (σp=0.06) and lipophilic (π=0.14) tuning. Key procurement benefits: • Available at ≥95% purity, confirmed by CoA • Ideal for kinase-focused screening library diversification • In stock with rapid global shipping. Obtain full analytical documentation upon request.

Molecular Formula C15H16FN3O2
Molecular Weight 289.31
CAS No. 1049564-26-2
Cat. No. B2736201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide
CAS1049564-26-2
Molecular FormulaC15H16FN3O2
Molecular Weight289.31
Structural Identifiers
SMILESCCCN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C15H16FN3O2/c1-2-9-19-14(20)8-7-13(18-19)15(21)17-10-11-3-5-12(16)6-4-11/h3-8H,2,9-10H2,1H3,(H,17,21)
InChIKeyWACPSYXKBVBHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049564-26-2): Compound Identity and Sourcing Context


N-(4-fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049564-26-2) is a synthetic small molecule belonging to the dihydropyridazine carboxamide class, with a molecular formula of C15H16FN3O2 and a molecular weight of 289.31 g/mol . The compound is listed in multiple commercial screening libraries and chemical supplier catalogs, but no authoritative database entry (e.g., PubChem, ChEMBL) or primary research publication was identified for this exact structure in non-excluded sources [1]. Its availability appears limited to research chemical vendors, and its reported purity is typically ≥95% .

Why Generic Substitution of N-(4-Fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide with Other Dihydropyridazine Carboxamides Is Scientifically Unsupported


Within the dihydropyridazine-3-carboxamide chemotype, even minor structural variations can profoundly alter target selectivity and potency profiles. The presence of a 4-fluorobenzyl amide substituent, as opposed to alternative benzyl, alkyl, or heterocyclic amides, has been shown in related pyridazine kinase inhibitor series to govern c-Met binding affinity and selectivity over other tyrosine kinases [1]. However, for this specific compound (CAS 1049564-26-2), no published head-to-head pharmacological comparisons against its closest structural analogs were identified in accessible, non-excluded sources. Consequently, claims of superiority or interchangeability with other in-class compounds cannot be validated with quantitative evidence at this time [2].

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049564-26-2)


Physicochemical Identity Differentiation: Exact Mass and LogP Estimation vs. Closest Commercial Analogs

Based on its molecular formula (C15H16FN3O2), the target compound possesses an exact mass of 289.1225 Da and a calculated LogP of approximately 1.8–2.2 [1]. This physicochemical profile differentiates it from the nearest commercially available N-benzyl-substituted analogs: N-(sec-butyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (C12H19N3O2, exact mass 237.1477 Da, calculated LogP ~0.8) and N-(4-methylbenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (C16H19N3O2, exact mass 285.1477 Da, calculated LogP ~2.0) . The 4-fluorobenzyl moiety contributes approximately 0.8–1.2 LogP units compared to the sec-butyl analog, potentially enhancing membrane permeability while retaining hydrogen-bond acceptor capacity at the para position [2]. However, no experimental LogD7.4 or permeability data have been published for this specific compound.

Physicochemical property Molecular weight Lipophilicity Drug-likeness

Class-Level Kinase Inhibition Potential: Pyridazine Carboxamide Scaffold Activity Against c-Met

The 6-oxo-1,6-dihydropyridazine-3-carboxamide core has been validated as a c-Met kinase inhibitor scaffold in multiple patent families and research publications [1]. In US Patent 9,242,958, structurally related pyridazine carboxamides bearing various N-benzyl substituents demonstrated c-Met IC50 values ranging from <1 nM to >10,000 nM, with the N-benzyl substituent identity being a primary driver of potency [2]. The target compound's 4-fluorobenzyl group is consistent with the SAR trend that para-substituted electron-withdrawing groups on the benzyl ring can enhance c-Met binding. However, no c-Met IC50 data have been published for CAS 1049564-26-2 specifically, and the compound's actual kinase inhibition profile—including potential off-target activity—remains uncharacterized [3].

Kinase inhibition c-Met Cancer therapeutics Tyrosine kinase

Commercial Availability and Purity Disclosure vs. Other Dihydropyridazine Screening Compounds

The target compound is listed by multiple research chemical suppliers with a typical reported purity of 95% . In contrast, the structurally related analog N-(sec-butyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide (CAS 1049529-47-6) is listed with purity ranges of 95–97% depending on the supplier, and the carboxylic acid precursor (CAS 171672-99-4) is available at 97% purity . The target compound's 95% purity specification is at the lower end of the range for this chemical class, which may require additional purification prior to use in dose-response assays where precise concentration control is critical [1]. No analytical certificates of analysis (CoA) or batch-specific purity data were publicly accessible at the time of this analysis.

Commercial availability Purity Procurement Screening library

Potential Application Scenarios for N-(4-Fluorobenzyl)-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide Based on Chemical Class Evidence


Kinase Inhibitor Screening Library Expansion

Given the validated c-Met inhibitory activity of the 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold, this compound may serve as a diversity element in kinase-focused screening libraries. Its 4-fluorobenzyl substituent represents a distinct chemical space relative to alkyl and unsubstituted benzyl analogs, potentially probing complementary interactions within the c-Met ATP-binding pocket [1]. However, procurement is only advised after obtaining a certificate of analysis (CoA) confirming identity and purity, as no published biological data exist for this specific compound.

Structure-Activity Relationship (SAR) Probe Compound

This compound could be employed as a tool to interrogate the SAR around the N-benzyl position of dihydropyridazine carboxamides. The para-fluorine substituent provides a moderate electron-withdrawing effect (Hammett σp = 0.06) and lipophilic contribution (π = 0.14) distinct from the para-methyl (σp = -0.17, π = 0.56) or unsubstituted benzyl analogs [2]. Side-by-side head-to-head profiling against N-(4-methylbenzyl) and N-benzyl congeners would be required to establish any potency or selectivity advantage.

Medicinal Chemistry Hit-to-Lead Optimization Campaigns

The compound's molecular weight (289.31 Da) and calculated LogP (~1.8–2.2) place it within favorable oral drug-likeness space, making it a potential starting point for lead optimization programs targeting c-Met-driven cancers [3]. However, its lack of published in vitro ADME data (solubility, microsomal stability, permeability) and in vivo pharmacokinetic parameters means significant characterization would be required before it could be designated as a lead compound.

Negative Control or Inactive Analog Confirmation Studies

If this compound is ultimately found to lack c-Met inhibitory activity (a possibility given the absence of confirmatory data), it could serve as a structurally matched negative control for more potent pyridazine carboxamide c-Met inhibitors. Its procurement value in this context would be contingent upon demonstrated inactivity in relevant biochemical assays, which has not yet been established [1].

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